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molecular formula C7H10N2O B052983 6-Ethyl-5-methylpyrimidin-4(1H)-one CAS No. 124703-79-3

6-Ethyl-5-methylpyrimidin-4(1H)-one

Cat. No. B052983
M. Wt: 138.17 g/mol
InChI Key: QOLDIHHLPPKRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796283B2

Procedure details

6-Ethyl-5-methyl-4(1H)-pyrimidinone (Intermediate 40, 1.382 g, 10 mmol) was added to a stirred solution of phosphorus oxychloride (4.66 ml, 50.0 mmol) and the reaction mixture was heated under reflux for 2 hours. After this time the reaction mixture was cooled to room temperature, the solvent was removed under reduced pressure. The viscous residue was dissolved in DCM and the resulting residue was poured into a stirred mixture of ice and 2M aqueous hydrochloric acid and the extracted with DCM (×3). The DCM layers were combined dried suing a hydrophobic frit and evaporated under reduced pressure to give the product, 4-chloro-6-ethyl-5-methylpyrimidine (1.32 g, 8.43 mmol) as an oil. m/z (ES+) 157/159 (M+1).
Quantity
1.382 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.66 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:8][CH:7]=[N:6][C:5](=O)[C:4]=1[CH3:10])[CH3:2].P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:5]1[C:4]([CH3:10])=[C:3]([CH2:1][CH3:2])[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
1.382 g
Type
reactant
Smiles
C(C)C1=C(C(N=CN1)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C(N=CN1)=O)C
Name
Quantity
4.66 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The viscous residue was dissolved in DCM
ADDITION
Type
ADDITION
Details
the resulting residue was poured into a stirred mixture of ice and 2M aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the extracted with DCM (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The DCM layers were combined dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1C)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.43 mmol
AMOUNT: MASS 1.32 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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